Nuclear Fast Red

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

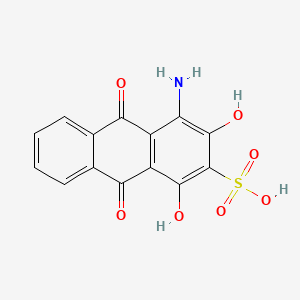

Nuclear Fast Red, also known as 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt, is a histological staining reagent. It is primarily used for the visualization of nuclei in tissue sections. This compound is widely employed in immunohistochemistry as a red counterstain, providing a clear distinction between normal and abnormal nuclei .

準備方法

Synthetic Routes and Reaction Conditions: Nuclear Fast Red is synthesized by reacting 4-amino-1,3-dihydroxy-9,10-anthraquinone with sodium bisulfite. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving 25 grams of aluminum sulfate in 500 milliliters of distilled water. To this solution, 0.5 grams of this compound is added, and the mixture is heated until the dye dissolves completely. The solution is then cooled, filtered, and preserved with a few grains of thymol .

化学反応の分析

Types of Reactions: Nuclear Fast Red undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as calcium, copper, and bismuth.

Substitution: The amino group in the compound can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Complexation: Common reagents include metal salts like calcium chloride, copper sulfate, and bismuth nitrate.

Substitution: Reagents such as halogenated compounds can be used for substitution reactions, often requiring a catalyst and elevated temperatures.

Major Products:

Complexation: The major products are metal-dye complexes, which are often used in analytical chemistry for the determination of metal ions.

Substitution: Substituted anthraquinone derivatives are formed, which can have varied applications depending on the substituents introduced.

科学的研究の応用

Histology and Cytology

Nuclear Fast Red is primarily employed as a counterstain in histological preparations. It provides contrast against other staining methods, such as hematoxylin and eosin (H&E), allowing for clearer visualization of cellular structures.

| Application Area | Description |

|---|---|

| Immunohistochemistry | Used as a counterstain to visualize antigens after primary antibody application. |

| Routine Histology | Enhances the visibility of nuclei in tissue sections for diagnostic purposes. |

Cell Division Studies

A study evaluated the effectiveness of this compound in identifying mitotic figures in oral epithelial dysplasia and squamous cell carcinoma. The results indicated that the combination of Crystal Violet and this compound provided better contrast and identification of mitotic figures compared to traditional H&E staining .

| Study Findings | Details |

|---|---|

| Method | Comparison of mitotic figures using H&E versus Crystal Violet & this compound. |

| Outcome | Significant increase in identified mitotic figures with CV & NFR stain, indicating enhanced detection capability in cancer diagnostics. |

Environmental Science

This compound has been utilized as a selective staining agent for assessing the presence of certain metals in biological samples. For instance, it has been employed in conjunction with adsorptive stripping voltammetry to determine copper and bismuth levels in environmental samples .

| Environmental Application | Methodology |

|---|---|

| Metal Detection | Used as a complexing agent for simultaneous determination of metals through electrochemical methods. |

Case Study 1: Staining Protocol Optimization

A comparative study was conducted to optimize staining protocols involving this compound for various tissue types. The research demonstrated that adjusting incubation times and concentrations significantly affected stain intensity and clarity.

- Protocol Adjustments :

- Incubation time varied from 1 to 10 minutes.

- Concentration variations from 0.1% to higher concentrations were tested.

Case Study 2: Detection Sensitivity in Spermatozoa

Research assessing the sensitivity of Picroindigocarmine/Nuclear Fast Red staining indicated that this combination could effectively detect spermatozoa at low concentrations, enhancing its utility in reproductive biology studies .

作用機序

Nuclear Fast Red exerts its effects primarily through its ability to bind to nucleic acids. The dye interacts with the phosphate backbone of DNA and RNA, resulting in the red staining of nuclei. This binding is facilitated by the anthraquinone structure of the compound, which allows for intercalation between the base pairs of nucleic acids .

類似化合物との比較

Hematoxylin: Another commonly used nuclear stain, but it requires a longer staining time compared to Nuclear Fast Red.

Fast Green FCF: A protein stain that provides a different color contrast in histological sections.

Uniqueness: this compound is unique in its rapid staining capability and its ability to provide a clear red contrast against blue, purple, brown, and green stains. This makes it particularly useful in multi-color staining protocols where quick and distinct nuclear visualization is required .

特性

CAS番号 |

6409-77-4 |

|---|---|

分子式 |

C14H9NNaO7S |

分子量 |

358.28 g/mol |

IUPAC名 |

4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22); |

InChIキー |

IMHHZEAFNULQIU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O.[Na] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Nuclear Fast Red in histology?

A1: this compound is primarily used as a counterstain in histological procedures to visualize cell nuclei. [, , , , , , ] It is often employed after staining with dyes that yield blue products, such as Alcian blue, to provide a contrasting red color for nuclei. [, , , ]

Q2: How does this compound interact with cell nuclei to produce a visible stain?

A2: this compound, when used with aluminum ions, forms a dye lake with the nucleic acids in the nucleus, staining them a distinct red color. [] This staining is particularly useful for distinguishing nuclei from the surrounding cytoplasm. [, ]

Q3: Are there specific staining protocols where this compound is preferred over other nuclear counterstains?

A3: Yes, this compound is particularly useful in autoradiography, where the use of hematoxylin can interfere with the visualization of silver grains. [] Its minimal staining of emulsions makes it ideal for this application. [] Additionally, it is preferred in certain reticulum staining techniques to prevent silver deposition on nuclei and enhance fiber staining. []

Q4: How is this compound utilized in analytical chemistry?

A4: this compound acts as a chromogenic reagent in various spectrophotometric and spectrofluorimetric methods. [, , , , , , , , , , , ] Its color change upon complexation or reaction with specific analytes allows for their detection and quantification. [, , , , , , , , , , ]

Q5: Can you give examples of analytes that can be detected using this compound-based assays?

A5: this compound-based assays have been developed for detecting various analytes, including:

- Metals: Silver ions (Ag+), [] beryllium (Be), [] and vanadium(V). [, ]

- Anions: Nitrite [] and iodide. []

- Organic Compounds: Chitosan [] and erythromycin. []

Q6: What are the advantages of using this compound in these analytical methods?

A6: Advantages include:

- Sensitivity: this compound-based assays can detect analytes at trace levels, demonstrating high sensitivity. [, , , , ]

- Simplicity: The methods are relatively simple and cost-effective, requiring basic laboratory equipment. [, ]

- Selectivity: this compound exhibits good selectivity for specific analytes under optimized conditions. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C14H8N2O7S · Al1/3, and its molecular weight is approximately 357.26 g/mol.

Q8: Is there spectroscopic data available for this compound?

A8: Yes, this compound exhibits characteristic absorbance peaks in the UV-Vis region, specifically at 518 nm and 535 nm. [, , , ] Additionally, it can form fluorescent complexes with certain metals, allowing for fluorescence detection. [, ]

Q9: How stable is this compound under different conditions?

A9: this compound demonstrates good stability in acidic solutions and is commonly used in histological staining procedures involving acidic solutions. [, , , ] Its stability in other solvents and under various pH conditions may vary and requires further investigation.

Q10: Are there other applications of this compound beyond histology and analytical chemistry?

A10: Yes, this compound has been explored for its potential in photodynamic therapy for algae destruction in combination with hydrogen peroxide and visible light. [, ] Research suggests that it may contribute to a Type I/Type II photodynamic mechanism. []

Q11: Has this compound been investigated in material science applications?

A11: Yes, this compound has been incorporated as a doping anion in the fabrication of modified electrodes. [, ] These modified electrodes have shown promising electrocatalytic activity towards the oxidation of ascorbic acid, dopamine, and uric acid. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。